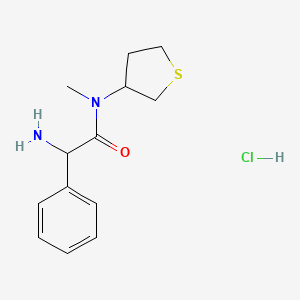

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride

Description

2-Amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a thiolan (tetrahydrothiophene) ring substituted at the nitrogen atom, a phenyl group, and a methylamino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS.ClH/c1-15(11-7-8-17-9-11)13(16)12(14)10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKREMUYAQSIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCSC1)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-N-methyl-2-phenylacetamide with thiolane in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted amides .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on its ability to inhibit specific pathways involved in cancer cell proliferation. For instance, a derivative was shown to inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's. It may inhibit beta-secretase activity, thereby reducing the formation of amyloid plaques associated with Alzheimer's disease .

- Antimicrobial Properties : Preliminary studies suggest that 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride has potential antimicrobial effects against various pathogens, including bacteria and fungi. This opens avenues for its use in developing new antibiotics or antifungal agents .

Biochemical Applications

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission, which could lead to therapeutic applications in treating cognitive disorders .

- Drug Formulation : Due to its solubility and stability, this compound can be utilized as an active pharmaceutical ingredient (API) in drug formulations aimed at targeted delivery systems, enhancing bioavailability and therapeutic efficacy.

Case Studies

-

Study on Anticancer Efficacy :

- A study published in a peer-reviewed journal explored the effects of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as a chemotherapeutic agent .

- Neuroprotective Mechanisms :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Anticancer Activity | Breast cancer cell inhibition | Reduced cell proliferation via PI3K/Akt pathway inhibition |

| Neuroprotection | Alzheimer's disease models | Improved cognitive function; reduced amyloid plaques |

| Antimicrobial Properties | Against bacterial and fungal pathogens | Demonstrated antimicrobial activity in vitro |

| Enzyme Inhibition | Acetylcholinesterase inhibition | Potential treatment for cognitive disorders |

| Drug Formulation | Active pharmaceutical ingredient | Enhanced bioavailability in targeted delivery systems |

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiolan/Thiophene Rings

2-Chloro-N-(2-oxothiolan-3-yl)acetamide

- Molecular Formula: C₆H₈ClNO₂S

- Key Features : Chloro and oxo substituents on the thiolan ring.

- The chloro substituent may enhance electrophilic reactivity, which is absent in the target compound .

Thiophene Fentanyl Hydrochloride

- Molecular Formula : C₂₄H₂₆ClN₂OS

- Key Features : Thiophene ring fused into a fentanyl backbone.

- Comparison: The aromatic thiophene ring contrasts with the saturated thiolan in the target compound.

N-Substituted 2-Arylacetamides

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Molecular Formula : C₁₁H₈Cl₂N₂OS

- Key Features : Dichlorophenyl and thiazole substituents.

- Comparison : The thiazole ring introduces additional nitrogen, enabling coordination chemistry. Crystallographic studies reveal intermolecular N–H⋯N hydrogen bonds, a feature that may also stabilize the target compound’s structure .

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide

Pharmaceutical Acetamides

Eperisone Hydrochloride

- Molecular Formula : C₁₅H₂₃ClN₂O

- Key Features : Piperidinyl and ethylphenyl groups.

- The target compound’s thiolan ring may offer distinct pharmacokinetic properties .

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₂ClNO

- Key Features: Diphenylmethoxy and dimethylamino groups.

Data Table: Key Comparative Features

Research Findings and Implications

Structural Insights

- Thiolan vs. Thiophene : Saturated thiolan rings (as in the target compound) may improve metabolic stability compared to aromatic thiophenes, which are prone to oxidative metabolism .

- Substituent Effects: The methylamino group in the target compound could enhance solubility and CNS penetration, similar to diphenhydramine’s dimethylamino moiety .

Pharmacological Potential

- CNS Applications : Structural parallels to thiophene fentanyl and eperisone suggest possible roles in pain management or muscle relaxation, though empirical data are lacking .

Biological Activity

2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a thiolane ring, which contributes to its unique biological interactions. The structural formula can be represented as follows:

- Neuroprotective Effects : Studies have indicated that compounds similar to 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide exhibit neuroprotective properties. They may protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other acetamide derivatives that have been reported to inhibit carbonic anhydrase activity . This inhibition can lead to various physiological effects, including altered acid-base balance and potential therapeutic effects in conditions like glaucoma.

- Antioxidant Properties : The presence of sulfur in the thiolane ring suggests potential antioxidant activity, which could mitigate oxidative damage in cells .

Case Studies and Experimental Data

A comprehensive review of literature reveals several studies investigating the biological activities of related compounds:

Pharmacological Profiles

Research has shown that compounds with similar structures to 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride often exhibit:

- Low Toxicity : Many derivatives have been shown to have low cytotoxicity in various cell lines, making them safer alternatives for therapeutic use.

- Broad Spectrum Activity : Some studies suggest that these compounds may have a broad spectrum of activity against various biological targets, including cancer cells and pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N-methyl-2-phenyl-N-(thiolan-3-yl)acetamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or amide coupling, with thiolan-3-amine and a substituted acetamide precursor as key intermediates. Hydrochloride salt formation typically involves treating the free base with HCl in anhydrous ethanol. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for amine:HCl) and temperature (0–5°C during acid addition to prevent decomposition). Purification via recrystallization (e.g., ethanol/water mixtures) or chromatography (silica gel, chloroform/methanol gradients) is critical to remove unreacted thiolane derivatives .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this hydrochloride salt?

- Methodological Answer : Combined use of -/-NMR (DMSO-d) and high-resolution mass spectrometry (HRMS) is standard. Key NMR signals include:

- Thiolan-3-yl proton resonances at δ 3.2–3.8 ppm (multiplet, ring CH).

- Acetamide carbonyl at δ 170–172 ppm in -NMR.

HCl confirmation requires ion chromatography (Cl detection) or X-ray crystallography for salt form verification .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for this compound’s synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify rate-limiting steps. Coupling this with cheminformatics tools (e.g., ICReDD’s reaction path search algorithms) reduces trial-and-error experimentation. For example, solvent effects on amide bond formation can be modeled using COSMO-RS to prioritize polar aprotic solvents (DMF, acetonitrile) over ethers . Experimental validation via design of experiments (DoE) with fractional factorial designs optimizes parameters like temperature (40–60°C) and catalyst loading (5–10 mol% HOBt) .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

- Methodological Answer : Contradictions arise from pH-dependent protonation states. Use potentiometric titration (e.g., Sirius T3) to determine pKa values of the amine and acetamide groups. Solubility profiles in buffered solutions (pH 1–10) and co-solvent systems (e.g., PEG-400/water) should be mapped. Advanced techniques like dynamic light scattering (DLS) assess aggregation tendencies, which may explain discrepancies in reported solubility .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) identifies primary degradation pathways (e.g., hydrolysis of the acetamide bond). LC-MS/MS detects degradants like free thiolan-3-amine and phenylacetic acid derivatives. Stabilization approaches include:

- Lyophilization with cryoprotectants (trehalose, mannitol).

- Storage in amber vials under nitrogen to prevent oxidation.

- pH adjustment (2.5–3.5) in aqueous formulations to suppress hydrolysis .

Q. How do stereochemical variations in the thiolan-3-yl group impact biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) generates stereoisomers for comparative bioassays. Molecular docking (AutoDock Vina) and molecular dynamics simulations reveal steric clashes or hydrogen-bonding differences at target binding sites. In vitro assays (e.g., enzyme inhibition) quantify activity differences, with IC values correlated to computed binding energies .

Data Analysis and Contradiction Resolution

Q. What statistical frameworks are suitable for reconciling inconsistent bioactivity data across studies?

- Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. Stratify data by assay type (e.g., cell-based vs. enzyme-linked) and normalize using Z-scores. Multivariate regression identifies confounding variables (e.g., solvent DMSO concentration, cell passage number). Bayesian hierarchical models quantify uncertainty in contradictory results .

Q. How can heterogeneous catalysis improve scalability while maintaining enantiopurity?

- Methodological Answer : Immobilize chiral catalysts (e.g., proline-derived organocatalysts) on mesoporous silica supports (SBA-15) for recyclable systems. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Process optimization using continuous-flow reactors enhances mass transfer and reduces racemization risks at high temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.